molecular formula C12H14O B118613 4-Isopropyl-2-indanone CAS No. 152685-99-9

4-Isopropyl-2-indanone

Cat. No. B118613
M. Wt: 174.24 g/mol
InChI Key: QUDWUXHMYKVYIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropyl-2-indanone is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications in various fields. In

Mechanism Of Action

The mechanism of action of 4-Isopropyl-2-indanone is not fully understood, but it is believed to act on the central nervous system by inhibiting the reuptake of dopamine and norepinephrine. This action results in an increase in the levels of these neurotransmitters in the brain, leading to enhanced cognitive function and mood.

Biochemical And Physiological Effects

4-Isopropyl-2-indanone has been shown to have various biochemical and physiological effects, including increased locomotor activity, enhanced cognitive function, and improved mood. It has also been shown to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Isopropyl-2-indanone in lab experiments is its unique properties, which make it a versatile starting material for the synthesis of various compounds. However, one of the limitations of using 4-Isopropyl-2-indanone is its potential toxicity, which must be carefully considered when working with this compound.

Future Directions

There are many potential future directions for the use of 4-Isopropyl-2-indanone in scientific research. One area of interest is the development of new pharmaceuticals and agrochemicals based on this compound. Another area of interest is the use of 4-Isopropyl-2-indanone as a ligand in organometallic chemistry and as a reagent in organic synthesis. Additionally, the potential neuroprotective effects of 4-Isopropyl-2-indanone make it an attractive candidate for the treatment of neurodegenerative diseases. Further research is needed to fully understand the potential applications of 4-Isopropyl-2-indanone in these and other areas.
Conclusion:
In conclusion, 4-Isopropyl-2-indanone is a unique and versatile compound that has been widely used in scientific research. Its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials, make it an attractive candidate for further study. While there are limitations to working with this compound, its potential benefits make it an important area of research for the future.

Synthesis Methods

The synthesis of 4-Isopropyl-2-indanone can be achieved through several methods, including the Friedel-Crafts acylation reaction, the Pd-catalyzed cross-coupling reaction, and the one-pot synthesis using a Grignard reagent. Among these methods, the Friedel-Crafts acylation reaction is the most commonly used method for synthesizing 4-Isopropyl-2-indanone.

Scientific Research Applications

4-Isopropyl-2-indanone has been widely used in scientific research due to its unique properties and potential applications in various fields. It has been used as a starting material for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. It has also been used as a ligand in organometallic chemistry and as a reagent in organic synthesis.

properties

CAS RN

152685-99-9

Product Name

4-Isopropyl-2-indanone

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

4-propan-2-yl-1,3-dihydroinden-2-one

InChI

InChI=1S/C12H14O/c1-8(2)11-5-3-4-9-6-10(13)7-12(9)11/h3-5,8H,6-7H2,1-2H3

InChI Key

QUDWUXHMYKVYIY-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC2=C1CC(=O)C2

Canonical SMILES

CC(C)C1=CC=CC2=C1CC(=O)C2

synonyms

2H-Inden-2-one,1,3-dihydro-4-(1-methylethyl)-(9CI)

Origin of Product

United States

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